molecular formula C14H24N2 B14184403 6-Nonylpyridin-2-amine CAS No. 847686-75-3

6-Nonylpyridin-2-amine

Cat. No.: B14184403
CAS No.: 847686-75-3
M. Wt: 220.35 g/mol
InChI Key: NXTFLJSBSKJLFO-UHFFFAOYSA-N
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Description

6-Nonylpyridin-2-amine is a pyridine derivative featuring a nonyl (C₉H₁₉) substituent at the 6-position and an amine group (-NH₂) at the 2-position of the aromatic ring. This compound belongs to the aminopyridine family, which is known for diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

847686-75-3

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

6-nonylpyridin-2-amine

InChI

InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h9,11-12H,2-8,10H2,1H3,(H2,15,16)

InChI Key

NXTFLJSBSKJLFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC(=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nonylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with nonyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and nonyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity. Additionally, the process may involve purification steps like distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Nonylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: LiAlH4, ether as a solvent, reflux conditions.

    Substitution: NBS, chloroform as a solvent, UV light irradiation.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

6-Nonylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-Nonylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nonyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various intracellular targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The substituent at the 6-position significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
6-Nonylpyridin-2-amine C₉H₁₉ (nonyl) C₁₄H₂₄N₂ 220.36 g/mol Not reported High lipophilicity; potential for enhanced bioavailability .
6-Chloro-pyridin-2-amine Cl (chloro) C₅H₅ClN₂ 128.56 g/mol Not reported Electron-withdrawing group; improves stability and reactivity in synthesis .
6-Methylpyridin-2-amine CH₃ (methyl) C₆H₈N₂ 108.14 g/mol Not reported Moderate lipophilicity; foundational structure for derivatization .
6-Cyclopropylpyridin-2-amine C₃H₅ (cyclopropyl) C₈H₁₀N₂ 134.18 g/mol Not reported Steric hindrance from cyclic group; may affect binding interactions .
6-Morpholinopyridin-3-amine Morpholino (C₄H₈ON) C₉H₁₃N₃O 179.22 g/mol Not reported Polar group enhances solubility; used in metal complexation .

Stability and Reactivity

  • 6-Cyclopropylpyridin-2-amine is stable under normal conditions but incompatible with strong oxidizers, decomposing into carbon/nitrogen oxides .
  • 6-Chloro derivatives are reactive in nucleophilic substitution reactions, enabling further functionalization (e.g., coupling with boronic acids in ) .
  • The nonyl chain in this compound likely improves oxidative stability compared to shorter alkyl chains but may reduce solubility in polar solvents.

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